molecular formula C17H16FN5O B2735618 N-(4-fluoro-2-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide CAS No. 1207012-29-0

N-(4-fluoro-2-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide

Cat. No.: B2735618
CAS No.: 1207012-29-0
M. Wt: 325.347
InChI Key: DTDBOKJVNMWLIO-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide is a synthetic triazolidine derivative characterized by a saturated triazolidine core (a five-membered ring with three nitrogen atoms) substituted with a 4-fluoro-2-methylphenyl group and a 4-methylanilino moiety. Structural analysis indicates that the 4-fluoro and methyl substituents may enhance lipophilicity and modulate electron distribution, influencing reactivity and target interactions .

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O/c1-10-3-6-13(7-4-10)19-16-15(21-23-22-16)17(24)20-14-8-5-12(18)9-11(14)2/h3-9,15-16,19,21-23H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEDOWYMCWBBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2C(NNN2)C(=O)NC3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-2-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide is a synthetic compound that belongs to the class of triazolidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20FN5OC_{17}H_{20}FN_5O, with a molecular weight of approximately 329.4 g/mol. The presence of fluorine and methyl groups in its structure may enhance its bioactivity by influencing lipophilicity and receptor interactions .

PropertyValue
Molecular Formula C17H20FN5O
Molecular Weight 329.4 g/mol
CAS Number 1207012-29-0

Synthesis

The synthesis of this compound typically involves multi-step reactions utilizing click chemistry techniques. This method allows for efficient formation of the triazole ring and incorporation of various functional groups that enhance biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit diverse biological activities, particularly as antimicrobial agents. This compound has shown significant efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of essential enzymes related to cell wall synthesis in bacteria or interference with specific cellular pathways in cancer cells .

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's ability to modulate key signaling pathways involved in cancer progression suggests potential as a therapeutic agent in oncology. Specifically, it may act by inhibiting mitogen-activated protein kinase pathways, which are crucial for cell growth and survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several triazole derivatives, including this compound. Results showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .
  • Cytokine Modulation : In experiments involving peripheral blood mononuclear cells (PBMCs), the compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations above 50 µg/mL. This suggests its potential utility in managing inflammatory conditions .
  • Anticancer Activity : In another study focusing on triazole derivatives, this compound was shown to inhibit cell proliferation in breast cancer cell lines, leading to apoptosis through caspase activation pathways .

Scientific Research Applications

Antibacterial Activity

Research indicates that triazole derivatives exhibit notable antibacterial properties. N-(4-fluoro-2-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide has been studied for its effectiveness against various bacterial strains, particularly Gram-negative bacteria.

Efficacy Against Bacterial Strains

  • Tested Strains : The compound has shown activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : Studies reveal that the MIC values for this compound range from 0.125 to 64 µg/mL, indicating its potency compared to established antibiotics like ciprofloxacin and levofloxacin .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications in the triazole ring can enhance antibacterial activity. Compounds with specific substitutions, such as a benzyl group at the 4-position of the triazole, demonstrate superior inhibition of bacterial growth compared to other derivatives .

Cytotoxic Properties

This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cancer Cell Line Testing

  • Cell Lines : The compound has been tested against human colon cancer cell lines, including HT-29 and HCT116.
  • Results : Initial screenings indicated that certain derivatives of this compound exhibited cytotoxicity levels significantly higher than standard chemotherapeutic agents like 5-fluorouracil, with IC50 values demonstrating potent activity against cancer cells .

Antioxidant Properties

The antioxidant capacity of this compound has also been investigated.

Data Summary Table

ApplicationActivity TypeTest Organisms/Cell LinesMIC/IC50 Values
AntibacterialGram-negative bacteriaE. coli, S. aureus, P. aeruginosa0.125 - 64 µg/mL
CytotoxicityCancer cell linesHT-29, HCT116IC50 < 2 µg/mL
AntioxidantFree radical scavengingVariousSignificant efficacy

Case Studies and Research Findings

Several studies highlight the potential of this compound in clinical settings:

  • Antibacterial Screening : A study demonstrated that derivatives with the triazole core effectively inhibited bacterial growth more than traditional antibiotics, suggesting a promising avenue for new antibacterial therapies .
  • Cytotoxicity Evaluation : In vitro tests revealed that modifications to the compound could lead to enhanced cytotoxic effects against specific cancer types, warranting further investigation into its mechanisms and potential as an anticancer agent .
  • Antioxidant Studies : Research indicated that this compound's ability to scavenge free radicals may provide protective effects against oxidative damage in cellular models, highlighting its therapeutic potential beyond antibacterial and anticancer applications .

Comparison with Similar Compounds

Key Observations:

Pyrazole derivatives (Cpd 64–65) exhibit planar aromaticity, favoring π-π stacking interactions with biological targets, whereas the triazolidine’s saturation may reduce such interactions but improve solubility .

Substituent Effects: The 4-fluoro-2-methylphenyl group is shared between the target compound and Cpd 64, suggesting a preference for fluorine’s electron-withdrawing effects and methyl’s steric stabilization . Trifluoromethyl (CF₃) in Cpd 64 enhances lipophilicity and metabolic resistance, contrasting with the target’s 4-methylanilino group, which may offer milder electron-donating properties .

Synthetic Approaches: Cpd 64 was synthesized via coupling 1-(4-fluoro-2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with 5-amino-2-(2H-triazol-2-yl)nicotinonitrile using PCl₃ and pyridine . The target compound likely requires analogous coupling methods but with triazolidine precursors.

Pharmacological Implications (Inferred)

While direct activity data for the target compound are unavailable, structural analogs provide insights:

  • Pyrazole-based carboxamides (Cpd 64–65) are often explored as kinase inhibitors due to their planar aromatic cores and strong electron-withdrawing groups .
  • The 4-methylanilino group in the target compound could mimic tyrosine or histidine residues in enzymatic pockets, a feature less pronounced in CF₃-substituted analogs .

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